molecular formula C9H9BrO4 B182419 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid CAS No. 7509-38-8

6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid

Numéro de catalogue B182419
Numéro CAS: 7509-38-8
Poids moléculaire: 261.07 g/mol
Clé InChI: YAUZWMLHLWHCLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, also known as Br-CPF, is a cyclic compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.

Mécanisme D'action

The mechanism of action of 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid is not fully understood, but it is believed to act by inhibiting key enzymes and pathways involved in cancer cell proliferation and inflammation. Studies have shown that 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid can inhibit the activity of certain kinases and transcription factors, leading to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects
6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the modulation of immune responses. It has also been shown to have antioxidant properties, which may help to protect against oxidative damage and promote overall health and well-being.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid for lab experiments is its high yield and purity, which makes it easy to work with and suitable for a range of applications. However, its complex synthesis method and relatively high cost may limit its use in some research settings.

Orientations Futures

There are several potential future directions for research on 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, including the development of new synthetic methods for producing the compound, the identification of new therapeutic applications, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, as well as its safety and efficacy in clinical trials.
Conclusion
In conclusion, 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid is a promising compound with potential applications in drug discovery and therapeutic development. Its unique cyclic structure and chemical properties make it an attractive candidate for further research, and ongoing studies are aimed at elucidating its mechanism of action and identifying new therapeutic applications. With continued research and development, 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid may one day become an important tool in the fight against cancer, inflammation, and other diseases.

Applications De Recherche Scientifique

6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its unique cyclic structure and chemical properties make it an attractive candidate for drug discovery, and several studies have demonstrated its efficacy in inhibiting the growth of cancer cells and reducing inflammation in animal models.

Propriétés

Numéro CAS

7509-38-8

Nom du produit

6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid

Formule moléculaire

C9H9BrO4

Poids moléculaire

261.07 g/mol

Nom IUPAC

2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid

InChI

InChI=1S/C9H9BrO4/c10-6-2-1-3-5(4(2)8(11)12)9(13)14-7(3)6/h2-7H,1H2,(H,11,12)

Clé InChI

YAUZWMLHLWHCLG-UHFFFAOYSA-N

SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)O

SMILES canonique

C1C2C3C(C1C(C2OC3=O)Br)C(=O)O

Autres numéros CAS

7509-38-8

Origine du produit

United States

Synthesis routes and methods

Procedure details

In a 50-mL one neck round bottom flask, sodium hydroxide, Catalog No. 655104 from Aldrich Co. (0.33 g) was dissolved in water (37 mL). In the same flask, cis-endo-5-norbornene-2,3-dicarboxylic anhydride, Catalog No. 247634 from Aldrich Co. (2.54 g), and tetrahydrofuran (5 mL) were added. The flask was heated while stirring in a 45° C. water bath for five minutes to dissolve then cooled in an ice bath to 5° C. Bromine, Catalog No. 207888 from Aldrich Co. (2.55 g) was added dropwise to the flask. After stirring for 14 hours at room temperature, extract the product in ethyl acetate (100 mL) and dry with magnesium sulfate. The product, 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid (3.86 g) was isolated by removing ethyl acetate by rotary evaporation.
[Compound]
Name
one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cis-endo-5-norbornene-2,3-dicarboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
37 mL
Type
solvent
Reaction Step Six

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.